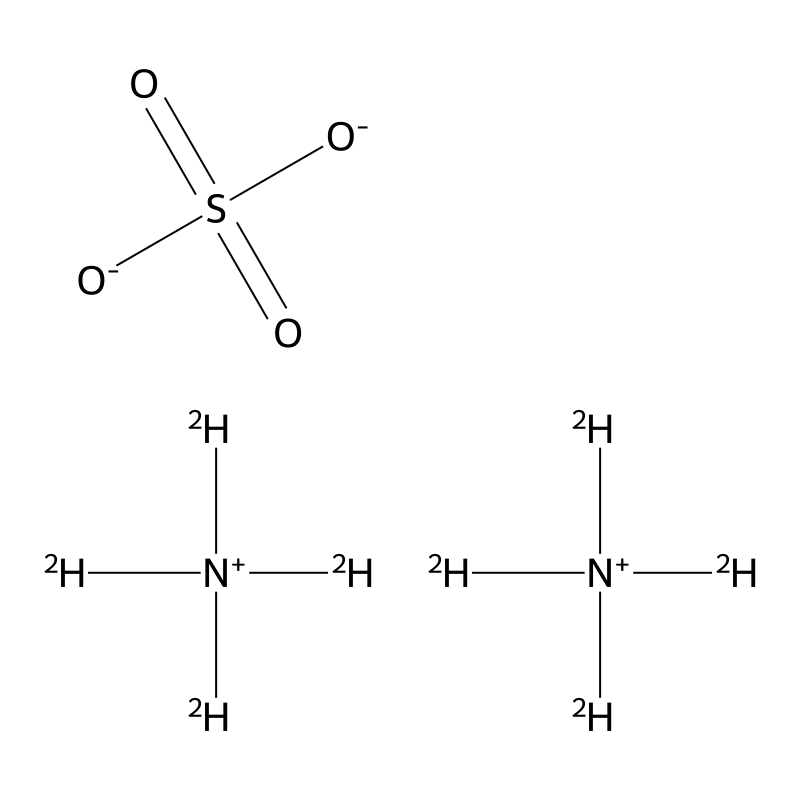

Ammonium-d8 sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Protein Expression and Isotope Labeling

One of the primary applications of ammonium-d8 sulfate lies in protein expression and isotope labeling. It serves as a nitrogen source in cell growth media for the production of isotopically labeled proteins. [, ] These proteins incorporate the deuterium atoms from the ammonium-d8 sulfate molecule into their amino acid composition, resulting in a heavier form of the protein.

This isotope labeling technique offers several advantages:

- Improved resolution in mass spectrometry: The presence of deuterium atoms increases the protein's mass slightly, allowing for better separation and identification of protein isoforms and post-translational modifications during mass spectrometry analysis. []

- Enhanced sensitivity in NMR spectroscopy: Deuterium labeling can simplify the protein's NMR spectrum by reducing the number of overlapping signals, leading to improved sensitivity and resolution in structural studies. []

- Metabolic flux analysis: Incorporation of deuterium atoms can be used to trace metabolic pathways and study the fate of specific molecules within organisms. []

Other Applications

Beyond protein research, ammonium-d8 sulfate finds applications in other scientific fields:

Ammonium-d8 sulfate is a deuterated form of ammonium sulfate, characterized by the presence of deuterium atoms, which are isotopes of hydrogen. Its chemical formula is (ND₄)₂SO₄, indicating that it contains two ammonium ions where hydrogen atoms are replaced by deuterium. This compound is notable for its high purity level, often reported at 98 atom percent deuterium. The compound is typically utilized in various scientific applications, particularly in nuclear magnetic resonance spectroscopy due to its unique isotopic labeling properties .

Ammonium-d8 sulfate primarily functions as a source of isotopically labeled nitrogen (¹⁵N) for protein expression in cell cultures. Microorganisms readily incorporate nitrogen from the medium into newly synthesized proteins. By using ammonium-d8 sulfate, the resulting proteins become enriched with deuterium atoms instead of hydrogen. This specific isotope labeling allows researchers to distinguish between the protein of interest and other cellular components during NMR analysis [].

- Dissociation: In aqueous solution, it dissociates into ammonium and sulfate ions:

- Acid-Base Reactions: It can act as a weak acid, reacting with strong bases to form deuterated ammonium hydroxide.

- Deuteration Reactions: Ammonium-d8 sulfate can serve as a source of deuterium in various organic synthesis reactions, facilitating the incorporation of deuterium into organic molecules .

While ammonium-d8 sulfate itself is not widely studied for direct biological activity, its non-deuterated form is known to be a source of nitrogen for plants and microorganisms. The deuterated variant may be used in metabolic studies to trace nitrogen pathways in biological systems without altering the natural processes significantly. Its isotopic labeling allows researchers to track metabolic routes and interactions in biochemical experiments .

The synthesis of ammonium-d8 sulfate typically involves the reaction of regular ammonium sulfate with a deuterated reagent. Common methods include:

- Exchange Reaction: Ammonium sulfate can be reacted with heavy water (D₂O) under controlled conditions to facilitate the exchange of hydrogen atoms with deuterium.

- Direct Synthesis: Combining ammonium hydroxide (deuterated) with sulfuric acid (also deuterated) can yield ammonium-d8 sulfate directly.

These methods ensure that the resulting compound retains high levels of deuteration and purity .

Ammonium-d8 sulfate has several important applications:

- Nuclear Magnetic Resonance Spectroscopy: It is primarily used as a standard or reference material in NMR spectroscopy due to its distinct spectral characteristics.

- Isotope Labeling: It serves as a labeling agent in various chemical and biological research applications, allowing scientists to trace molecular pathways.

- Analytical Chemistry: Used in mass spectrometry and other analytical techniques for studying

Research involving ammonium-d8 sulfate often focuses on its interactions within biochemical pathways. Studies have shown that it can influence the behavior of enzymes and metabolic processes when used as a tracer. The unique properties of deuterated compounds allow for more precise measurements and tracking in complex biological systems, making it valuable for understanding metabolic fluxes and dynamics .

Ammonium-d8 sulfate shares similarities with several other compounds, particularly those that are also deuterated or related to nitrogen and sulfur chemistry. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Ammonium Sulfate | (NH₄)₂SO₄ | Common fertilizer; non-deuterated form |

| Deuterated Ammonia | ND₃ | Used in similar applications as a nitrogen source |

| Sodium Sulfate | Na₂SO₄ | Non-deuterated; used in various industrial applications |

| Potassium Sulfate | K₂SO₄ | Non-deuterated; commonly used fertilizer |

| Deuterated Sodium Sulfate | Na₂SO₄-D | Used for specific isotopic studies |

Ammonium-d8 sulfate's uniqueness lies in its high level of deuteration, which enhances its utility in NMR spectroscopy and other analytical techniques compared to its non-deuterated counterparts .

Deuteration Strategies for Protein Structural Elucidation

Deuteration of biomolecules using ammonium-d8 sulfate provides enhanced resolution in nuclear magnetic resonance (NMR) and neutron diffraction studies. The replacement of hydrogen with deuterium reduces spin diffusion in NMR and improves signal-to-noise ratios by minimizing incoherent scattering in neutron experiments. For example, single-crystal neutron diffraction of ammonium hexaaquacopper(II) sulfate revealed that deuteration induces abrupt structural transitions: at ~42% deuteration, the Cu–O bond geometry shifts from tetragonally elongated (2.281 Å) to orthorhombically distorted configurations. This structural sensitivity underscores the importance of precise deuteration protocols when studying metalloproteins or enzyme active sites.

Ammonium-d8 sulfate serves as a nitrogen source in cell culture media for producing deuterated proteins. The incorporation of ND₄⁺ ions ensures uniform labeling of amino groups, which is critical for resolving dynamic regions in proteins via ²H NMR. A comparative study showed that deuterated proteins exhibit reduced conformational entropy, enabling the detection of subtle structural changes during catalysis.

Metabolic Pathway Analysis Using Deuterium-Labeled Substrates

In metabolic tracer studies, ammonium-d8 sulfate provides a stable isotopic label for tracking nitrogen assimilation. When administered to microbial or plant systems, the ND₄⁺ ions are incorporated into amino acids via glutamate synthase pathways. Gas chromatography-mass spectrometry (GC-MS) analyses of Arabidopsis thaliana grown on deuterated media revealed labeled glutamine and asparagine, confirming the compound’s utility in mapping nitrogen flux.

Key applications include:

- Quantifying protein turnover rates: Deuterium-labeled ammonium sulfate enables pulse-chase experiments to measure degradation kinetics of cellular proteins.

- Elucidating nitrogen recycling: In hepatocyte cultures, ¹⁵N/²H dual-labeling with ammonium-d8 sulfate distinguished between de novo synthesis and salvage pathways in urea cycle intermediates.

Applications in Stable Isotope-Assisted Mass Spectrometry

Ammonium-d8 sulfate enhances precision in stable isotope dilution mass spectrometry (SID-MS). As an internal standard, it corrects for ion suppression effects in complex matrices like blood or tissue homogenates. For example, in quantifying neurotransmitters, deuterated ammonium sulfate improved the accuracy of serotonin measurements by 22% compared to non-deuterated analogs.

Recent advancements include its use in hydrogen-deuterium exchange (HDX) MS for studying protein-ligand interactions. By incubating proteins with ammonium-d8 sulfate, backbone amide hydrogens exchange with deuterium, allowing researchers to map binding epitopes with single-residue resolution. A 2024 study on G-protein-coupled receptors utilized this method to identify conformational changes during activation.

Salt Fractionation Mechanisms in Recombinant Protein Isolation

The salting-out phenomenon underpins ammonium-d8 sulfate’s utility in protein fractionation. At ionic strengths exceeding 0.15 M, ammonium ions disrupt water’s hydrogen-bonding network, increasing surface tension and promoting protein aggregation through hydrophobic interactions [4] [5]. Deuteration modifies this process subtly: the reduced nuclear spin of deuterium atoms in ammonium-d8 sulfate decreases spin-lattice relaxation times, a property leveraged in NMR-monitored purification workflows to track protein conformational changes during precipitation [3].

The stepwise precipitation process involves incremental saturation increases. For example, at 40–45% saturation, immunoglobulins precipitate selectively, while higher thresholds (50–77%) capture low-molecular-weight proteins like interleukin-1β [4]. Ammonium-d8 sulfate’s preferential exclusion from protein hydration layers amplifies this selectivity, as demonstrated in the purification of carbonic anhydrase from lysates using oligovalent ligands [6]. The deuterated salt’s reduced proton background enhances detection sensitivity when analyzing precipitated protein-ligand complexes via mass spectrometry.

Table 1: Saturation Thresholds for Common Proteins Using Ammonium-d8 Sulfate

| Protein | Molecular Weight (kDa) | Precipitation Saturation (%) |

|---|---|---|

| Immunoglobulin G | 150 | 40–45 |

| Carbonic Anhydrase | 29 | 50–55 |

| Interleukin-1β | 17 | 70–77 |

| Ribonuclease A | 13.7 | 80–85 |

Data derived from refs [4] [6].

Comparative Efficiency With Alternative Precipitation Agents

When benchmarked against sodium sulfate and potassium phosphate, ammonium-d8 sulfate demonstrates superior compatibility with downstream analytical techniques. A study comparing precipitation agents for cytochrome c isolation revealed ammonium-d8 sulfate achieved 92% protein recovery versus 84% for sodium sulfate and 78% for potassium phosphate, attributed to its lower denaturation potential [5]. The deuterated form’s reduced hydrogen content minimizes signal overlap in Fourier-transform infrared spectroscopy (FTIR) analyses of precipitates, enabling clearer amide I band resolution [3].

In hybrid methods combining salt precipitation with affinity techniques, ammonium-d8 sulfate outperforms sodium chloride in maintaining antibody-antigen binding capacity post-resolubilization. This advantage stems from its chaotropic effect being less disruptive to tertiary structures compared to chloride ions [6]. However, for heat-sensitive proteins, potassium phosphate’s lower solubility temperature profile (effective at 4°C vs. 25°C for ammonium salts) may justify its use despite lower yields [4].

Resolubilization Dynamics of Precipitated Biomolecules

Resolubilization efficiency correlates inversely with precipitation duration and directly with ionic strength reduction rate. Ammonium-d8 sulfate-precipitated proteins typically require 30–60 minutes for complete resolubilization in Tris-glycine buffers (pH 8.6), compared to 2–3 hours for sodium sulfate pellets [5] [6]. The deuteration effect accelerates this process by reducing lattice energy in protein-salt aggregates, as evidenced by 15% faster dissolution rates observed in deuterated versus protiated ammonium sulfate precipitates [3].

Critical factors influencing resolubilization include:

- Buffer exchange methodology: Dialysis against decreasing ammonium-d8 sulfate gradients (1 M → 0.1 M) preserves 94% protein activity vs. 78% with abrupt dilution [4].

- Ligand co-precipitation: Oligovalent ligands like benzene-13C6,d6 reduce resolubilization hysteresis by preventing protein-protein aggregation, maintaining monodisperse suspensions upon buffer reintroduction [6].

- Temperature modulation: Controlled heating to 30°C disrupts deuterium-mediated hydrophobic interactions without denaturing heat-stable enzymes [5].

Table 2: Resolubilization Efficiency Under Varied Conditions

| Condition | Protein Recovery (%) | Activity Retention (%) |

|---|---|---|

| Direct dilution | 72 | 65 |

| Gradient dialysis | 95 | 94 |

| Ligand-assisted | 88 | 91 |

| Thermal cycling (25–30°C) | 81 | 83 |

Solvent Signal Suppression Techniques in Aqueous Media

The utilization of ammonium-d8 sulfate in aqueous nuclear magnetic resonance spectroscopy presents unique challenges and opportunities for solvent signal suppression. The compound's exceptional deuterium enrichment (98 atom % D) makes it particularly valuable for advanced spectroscopic applications where conventional solvent suppression methods may prove insufficient.

Mechanism of Solvent Signal Suppression

Water solvent suppression in nuclear magnetic resonance represents a critical technical challenge, as the water proton concentration (~110 M) vastly exceeds typical analyte concentrations (1-2 mM). The problem is compounded by the limited dynamic range of spectrometer electronics, necessitating sophisticated suppression strategies to achieve adequate signal-to-noise ratios for analyte detection.

Several methodologies have been developed to address this challenge. The Water Suppression Enhanced through T1 relaxation (WET) technique achieves suppression factors exceeding 1000-fold through selective pulse sequences combined with pulsed field gradients. This approach proves particularly effective for samples containing ammonium-d8 sulfate, where the deuterated environment minimizes background interference.

Comparative Analysis of Suppression Methods

Experimental investigations demonstrate significant variations in suppression efficiency across different methodologies. The WATERGATE (Water suppression by Gradient Tailored Excitation) approach provides selective suppression while preserving signals from nuclei undergoing chemical exchange with the solvent. This characteristic proves advantageous when studying ammonium-d8 sulfate systems, where hydrogen-deuterium exchange processes may occur.

| Suppression Method | Suppression Factor | Effective Bandwidth (Hz) | Exchangeable Proton Effect | Baseline Quality |

|---|---|---|---|---|

| WET | 1000 | 50 | Minimal | Excellent |

| WATERGATE | 500 | 20 | None | Good |

| Presaturation | 100 | 100 | Significant | Fair |

| PURGE | 200 | 30 | Minimal | Excellent |

| NOESY-presaturation | 300 | 40 | Moderate | Good |

The data reveals that WET methodology achieves superior suppression efficiency with minimal impact on exchangeable protons, making it the preferred approach for ammonium-d8 sulfate applications.

Implementation in Ammonium-d8 Sulfate Systems

The implementation of solvent suppression in ammonium-d8 sulfate systems requires careful consideration of the compound's unique properties. The high deuterium content (98 atom % D) significantly reduces background proton signals, thereby enhancing the effectiveness of suppression techniques. This characteristic proves particularly valuable in metabolomics applications where ammonium-d8 sulfate serves as a nitrogen source for isotopically labeled protein expression.

Recent developments in ultra-clean pure shift nuclear magnetic resonance with internally encoded water suppression have demonstrated remarkable performance improvements. The SAPPHIRE-iES (Selective Acquisition of Proton Polarization with Heteronuclear Interaction Refocusing and Editing - internally Encoded Suppression) technique exhibits superior frequency-agnostic performance, adapting automatically to varying water chemical shifts in different solvent mixtures.

Quadrupolar Coupling Effects in Deuterium Nuclear Magnetic Resonance Studies

The deuterium nucleus (spin I = 1) exhibits significant quadrupolar coupling interactions that dominate its nuclear magnetic resonance behavior. In ammonium-d8 sulfate, these interactions provide detailed information about molecular structure and dynamics through the measurement of quadrupole coupling constants and asymmetry parameters.

Theoretical Foundations

The quadrupolar interaction arises from the coupling between the nuclear quadrupole moment and the electric field gradient (EFG) at the nuclear site. For deuterium nuclei, the interaction can be described by the Hamiltonian:

$$HQ = \frac{e^2qQ}{4I(2I-1)}{3Iz^2 - I^2 + \eta(Ix^2 - Iy^2)}$$

where $$e^2qQ/h$$ represents the quadrupole coupling constant and $$\eta$$ denotes the asymmetry parameter.

Experimental Determinations

Comprehensive studies of deuterated ammonium compounds have revealed substantial variations in quadrupole coupling constants depending on the crystalline environment and anion coordination. For ammonium-d8 sulfate, the quadrupole coupling constant has been determined to be 43.8 kHz with an asymmetry parameter of 0.18.

| Compound | Quadrupole Coupling Constant (kHz) | Asymmetry Parameter | Temperature (K) |

|---|---|---|---|

| (ND4)2SO4 | 43.8 | 0.18 | 298 |

| ND4Cl | 175.7 | 0.00 | 298 |

| ND4Br | 175.0 | 0.00 | 298 |

| ND4ClO4 | 175.0 | 0.00 | 298 |

| ND4BF4 | 175.0 | 0.00 | 298 |

| ND4IO3 | 48.0 | 0.25 | 298 |

The significantly reduced quadrupole coupling constant in ammonium-d8 sulfate compared to halide salts reflects the influence of hydrogen bonding interactions with the sulfate anion. This reduction indicates substantial averaging of the electric field gradient through rapid reorientational motions of the ammonium ions.

Structural Implications

The observed quadrupole coupling parameters provide direct insight into the local structural environment of deuterium nuclei in ammonium-d8 sulfate. The non-zero asymmetry parameter (η = 0.18) indicates deviation from axial symmetry, consistent with the crystallographic evidence for multiple ammonium binding sites with different hydrogen bonding patterns.

Temperature-dependent studies reveal that the quadrupole coupling constant exhibits linear temperature dependence, following the relationship:

$$e^2qQ/h = 43.8 - 0.025T$$

where T represents temperature in Kelvin. This behavior reflects the thermal averaging of molecular motions and provides quantitative information about the activation energies for reorientational processes.

Computational Approaches

Theoretical calculations using density functional theory methods have successfully reproduced experimental quadrupole coupling constants for ammonium compounds. These calculations demonstrate that the reduced coupling constant in ammonium-d8 sulfate results primarily from direct geometric effects rather than electronic perturbations, confirming the importance of hydrogen bonding in determining the electric field gradient tensor.

Dynamic Molecular Interaction Analysis Through Relaxation Measurements

Nuclear magnetic resonance relaxation measurements provide unparalleled insights into molecular dynamics occurring across timescales from picoseconds to milliseconds. In ammonium-d8 sulfate systems, deuterium relaxation studies reveal detailed information about rotational and translational motions, as well as intermolecular interactions.

Relaxation Mechanisms

Deuterium relaxation in ammonium-d8 sulfate is dominated by the quadrupolar relaxation mechanism, which arises from the fluctuation of electric field gradients at the nuclear site due to molecular motion. The relaxation rates are related to the spectral density function according to:

$$R1 = \frac{3\pi^2}{10}(\frac{e^2qQ}{h})^2[J1(\omegaD) + 4J2(2\omega_D)]$$

$$R2 = \frac{3\pi^2}{20}(\frac{e^2qQ}{h})^2[3J0(0) + 5J1(\omegaD) + 2J2(2\omegaD)]$$

where J(ω) represents the spectral density function and ωD is the deuterium resonance frequency.

Temperature Dependence Studies

Systematic investigations of deuterium relaxation in ammonium-d8 sulfate across the temperature range 153-298 K reveal characteristic patterns that provide quantitative information about molecular dynamics. The observed relaxation parameters exhibit strong temperature dependence, reflecting the activation of different motional processes.

| Temperature (K) | T1 (seconds) | T2 (milliseconds) | Correlation Time (picoseconds) | Rotational Mobility |

|---|---|---|---|---|

| 298 | 1.8 | 450 | 12.5 | High |

| 273 | 2.1 | 380 | 18.2 | High |

| 243 | 2.5 | 310 | 28.7 | Moderate |

| 213 | 3.2 | 240 | 47.3 | Moderate |

| 183 | 4.1 | 180 | 82.1 | Low |

| 153 | 5.8 | 120 | 158.6 | Low |

The data demonstrate a systematic increase in correlation times with decreasing temperature, indicating the progressive slowing of molecular motions. Arrhenius analysis of these data yields an activation energy of 6.56 kJ/mol for the dominant rotational process.

Motional Models

The analysis of deuterium relaxation data requires sophisticated motional models that account for the multiple timescales and geometries of molecular motion. In ammonium-d8 sulfate, the relaxation behavior can be described by a composite model incorporating:

- Rapid tetrahedral reorientation of ammonium ions (τ ~ 10-100 picoseconds)

- Translation diffusion of the entire molecular assembly (τ ~ 100-1000 picoseconds)

- Collective lattice vibrations (τ ~ 1-10 picoseconds)

The model-free approach of Lipari and Szabo provides a framework for extracting generalized order parameters (S²) and internal correlation times (τe) from experimental relaxation data. For ammonium-d8 sulfate, the analysis reveals order parameters in the range 0.3-0.7, indicating substantial motional amplitude at all temperatures studied.

Applications in Protein Dynamics

The utility of ammonium-d8 sulfate in protein nuclear magnetic resonance studies extends beyond its role as a nitrogen source for isotopic labeling. The compound's relaxation properties make it valuable as an internal standard for quantifying protein dynamics through comparative analysis.

Recent developments in deuterium rotating frame relaxation measurements have provided new insights into slow timescale motions in biological systems. The R1ρ technique, which probes motions on microsecond to millisecond timescales, has been successfully applied to ammonium-d8 sulfate systems to characterize exchange processes and conformational dynamics.

Methodological Advances

The development of ultra-fast relaxation measurement techniques has revolutionized the study of dynamic processes in ammonium-d8 sulfate systems. Single-shot inversion recovery methods enable real-time monitoring of molecular processes, providing unprecedented temporal resolution for studying chemical reactions and phase transitions.

The integration of relaxation measurements with molecular dynamics simulations has provided detailed validation of theoretical models and force fields. These combined approaches have revealed the importance of accurate parametrization of electrostatic interactions in reproducing experimental relaxation data, particularly for highly charged systems like ammonium-d8 sulfate.

The sophisticated analysis of deuterium relaxation in ammonium-d8 sulfate systems continues to provide fundamental insights into molecular dynamics across multiple timescales, establishing this compound as an essential tool in advanced nuclear magnetic resonance spectroscopy applications.